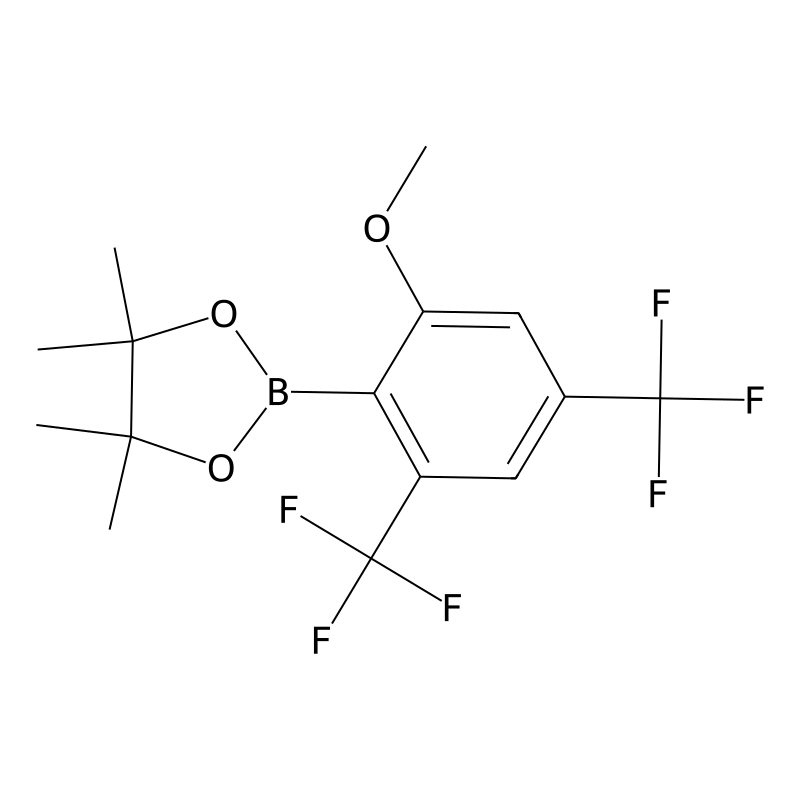

2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester, also known as M-BTP Pinacol Ester, is an organic compound classified within the family of arylboronic acids. Its molecular formula is , and it has a molecular weight of approximately 370.0951 g/mol. The structure features a boron atom bonded to an aromatic ring that includes two trifluoromethyl groups and a methoxy group, which contribute to its unique chemical properties and reactivity .

This compound is characterized by its stability and utility in organic synthesis, particularly in reactions that form carbon-carbon bonds. The presence of the pinacol ester moiety enhances its reactivity compared to the corresponding boronic acid, making it valuable in various synthetic applications .

Organic Synthesis and Medicinal Chemistry

- Suzuki-Miyaura Coupling Reactions: This compound acts as a versatile building block in Suzuki-Miyaura coupling reactions, a powerful tool for constructing carbon-carbon bonds. The pinacol ester group facilitates the reaction by readily undergoing transmetalation with suitable catalysts. The resulting product retains the aromatic core with its electron-withdrawing trifluoromethyl groups and methoxy functionality, influencing the target molecule's properties (). This approach is valuable for synthesizing various organic molecules with potential applications in pharmaceuticals and functional materials.

Material Science

- Organic Optoelectronic Materials: The electron-deficient nature of the aromatic core coupled with the methoxy group makes 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester a candidate for developing organic optoelectronic materials. These materials have potential applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to their ability to manipulate light and electrical properties (). Research is ongoing to explore its potential in designing novel functional materials.

Medicinal Chemistry and Drug Discovery

- Development of Boron-Containing Drugs: The boron atom in this molecule can participate in various interactions with biomolecules, making it a valuable scaffold for designing boron-containing drugs. The trifluoromethyl groups and methoxy substituent can influence the target molecule's biological properties, such as binding affinity and metabolic stability. Researchers are exploring its potential for developing drugs for various diseases, but further investigation is needed to assess its efficacy and safety ().

- Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl or vinyl boronic acid with an organic halide in the presence of a palladium catalyst, leading to the formation of biaryl compounds. M-BTP Pinacol Ester serves as a versatile reagent in this context due to its electron-withdrawing trifluoromethyl groups, which enhance the electrophilicity of the aryl ring .

- Boronic Acid Reactions: As a boronic ester, it can undergo hydrolysis to regenerate the corresponding boronic acid, which can then participate in further reactions such as cross-coupling and nucleophilic substitutions .

While specific biological activities of 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester are not extensively documented, compounds within the arylboronic acid class often exhibit significant biological properties. Some studies suggest that similar compounds may have potential applications in medicinal chemistry, particularly as inhibitors for certain enzymes or as agents for drug delivery systems due to their ability to interact with biomolecules .

The synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester typically involves:

- Formation of Boronic Acid: The initial step involves synthesizing 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid through a reaction between phenol derivatives and boron reagents.

- Pinacol Ester Formation: The boronic acid is then reacted with pinacol (1,1-dimethylethylene glycol) under acidic conditions to yield the pinacol ester. This step is crucial as it stabilizes the boron compound and enhances its reactivity in subsequent reactions .

M-BTP Pinacol Ester has several notable applications:

- Organic Synthesis: It is primarily used as a coupling agent in Suzuki-Miyaura reactions for synthesizing complex organic molecules.

- Material Science: Its properties make it suitable for use in developing new materials with specific electronic or optical characteristics.

- Medicinal Chemistry: Potential applications include drug development and design due to its ability to modify biological targets selectively .

Interaction studies on 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester focus on its reactivity with various substrates in organic synthesis. Research indicates that compounds with electron-withdrawing groups like trifluoromethyl enhance the reactivity of boronic esters towards electrophiles. This property is crucial for optimizing conditions in cross-coupling reactions and improving yields .

Several compounds are structurally similar to 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid | Lacks boron; used in similar coupling reactions | |

| 4-Trifluoromethylphenylboronic acid | Simpler structure; less steric hindrance | |

| 2-Fluoro-4,6-bis(trifluoromethyl)phenylboronic acid | Similar electron-withdrawing effects but different halogen substitution |

The uniqueness of 2-Methoxy-4,6-bis(trifluoromethyl)phenylboronic acid pinacol ester lies in its combination of both methoxy and trifluoromethyl groups on the aromatic ring, which significantly influences its reactivity and stability compared to other derivatives. This makes it particularly valuable in specialized synthetic applications where enhanced reactivity is required .